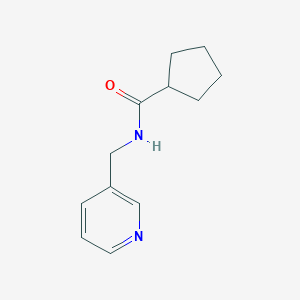
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides and is involved in a wide range of biological processes, including neuronal development, neuroprotection, and modulation of neurotransmitter release.
Mécanisme D'action
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide exerts its biological effects by binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Activation of these receptors leads to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of hormone secretion, and modulation of immune function. It has also been shown to have neurotrophic and neuroprotective effects, promoting neuronal survival and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide is its stability, which allows for long-term storage and use in experiments. However, its high cost and limited availability can be a limitation for some researchers. Additionally, the need for specialized equipment and expertise for synthesis and purification can also be a limitation.
Orientations Futures
Further research is needed to fully understand the mechanisms underlying the biological effects of N-(pyridin-3-ylmethyl)cyclopentanecarboxamide. Future studies could focus on the development of more efficient synthesis methods, as well as the development of novel PAC1 receptor agonists and antagonists for potential therapeutic applications. Additionally, further studies are needed to explore the potential role of this compound in the regulation of immune function and its potential use in immunotherapy.
Méthodes De Synthèse
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide can be synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the final product.
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide has been extensively studied in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to play a crucial role in the development and function of the nervous system, including neuronal differentiation, survival, and regeneration. This compound has also been found to have neuroprotective effects in various neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,14,15) |
Clé InChI |
VAQBAQQPCKTLQG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
SMILES canonique |
C1CCC(C1)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)

![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

